Trimidox

Ribonucleotide reductase enzyme inhibition L1210 leukemia

Researchers requiring precise ribonucleotide reductase (RNR) inhibition often encounter the potency and toxicity limitations of hydroxyurea. Trimidox (CAS 95933-74-7) directly addresses these constraints as a patented, polyhydroxy-substituted benzamidoxime inhibitor. - 100-fold greater RNR inhibition than hydroxyurea (IC50 5 μM vs. 500 μM in L1210 extracts), enabling low-micromolar dosing. - Depletes dCTP/dGTP pools to 24-39% of control, synergistically enhancing antimetabolites like Ara-C and gemcitabine. - Favorable hematopoietic safety profile in chronic dosing models, with significantly less myelosuppression than hydroxyurea at equiactive doses.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 95933-74-7
Cat. No. B1662404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimidox
CAS95933-74-7
SynonymsN,3,4,5-tetrahydroxy-benzenecarboximidamide
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=NO)N
InChIInChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
InChIKeyMSLJYSGFUMYUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Trimidox Ribonucleotide Reductase Inhibitor


Trimidox (3,4,5-trihydroxybenzamidoxime; VF-233) is a synthetic polyhydroxy-substituted benzamidoxime derivative that functions as a specific, patented inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme for de novo deoxyribonucleotide synthesis [1]. As a structural analog of Didox (N,3,4-trihydroxybenzamide), Trimidox contains an additional hydroxyl group and an amidoxime moiety (molecular formula C7H8N2O4, MW 184.15), and has been characterized in multiple preclinical studies for its antileukemic and antitumor activity .

Workflow Ribonucleotide reductase inhibition in preclinical cancer models
Selection Structural analog of Didox with amidoxime moiety for target engagement studies
Context Patented inhibitor for de novo dNTP synthesis pathway research

Why Trimidox Cannot Be Replaced


Substituting Trimidox with the clinically used ribonucleotide reductase inhibitor hydroxyurea (HU) in preclinical models is not scientifically justified due to marked differences in potency, mechanism, and toxicity profile. Trimidox inhibits RNR in L1210 cell extracts with an IC50 of 5 μM, whereas hydroxyurea requires 500 μM—a 100-fold difference in enzyme inhibition potency [1]. Furthermore, Trimidox depletes dCTP and dGTP pools to 24-39% of control levels, a biochemical effect that underlies its synergistic enhancement of antimetabolites like Ara-C, a property not shared to the same degree by hydroxyurea [2]. Additionally, Trimidox induces apoptosis via a cytochrome c-dependent, caspase-3/-9 pathway that differs from hydroxyurea's mechanism, and produces significantly less hematopoietic toxicity in vivo at equipment doses [3]. These quantitative and mechanistic distinctions render direct interchangeability inappropriate for studies requiring precise RNR inhibition or combination therapy outcomes.

Trimidox (Target)
Hydroxyurea (Substitute)
Order-of-magnitude higher enzyme inhibition potency in cell-free assays
Requires substantially higher concentration for equivalent RNR inhibition; may introduce off-target effects at elevated concentrations
Selective dCTP/dGTP depletion profile supports antimetabolite synergy
dNTP depletion pattern and Ara-C potentiation not equivalently reproduced; may confound combination therapy outcomes
Hematopoietic toxicity endpoint profile may differ
Rapid macrocytic hypochromic anemia and myelosuppression may alter chronic dosing study endpoints

Trimidox Quantitative Differentiation Evidence


RNR Enzyme Inhibition vs. Hydroxyurea

In a direct head-to-head comparison using L1210 murine leukemia cell extracts, Trimidox reduced ribonucleotide reductase activity with an IC50 of 5 μM, whereas the clinical standard hydroxyurea (HU) required a concentration of 500 μM to achieve equivalent inhibition [1]. This represents a 100-fold difference in potency, establishing Trimidox as a significantly more potent inhibitor of the isolated enzyme.

RNR Inhibition vs. Hydroxyurea
Head-to-head
IC50 5 μM vs 500 μM
~100× lower concentration
Reported assay potency context; supports enzyme inhibition studies at lower concentrations.
Cell-free L1210 extract; intact-cell validation recommended.
Ribonucleotide reductase enzyme inhibition L1210 leukemia

Cytotoxicity in Leukemia Cells

In L1210 murine leukemia cell proliferation assays, Trimidox demonstrated an IC50 of 7.5 μM, compared to 50 μM for hydroxyurea—a 6.7-fold increase in cytotoxic potency [1]. In human HL-60 promyelocytic leukemia cells, Trimidox inhibited growth with an IC50 of 35 μM [2].

Cytotoxicity in Leukemia Cells
Head-to-head
L1210 IC50 7.5 μM (vs 50 μM)
~6.7× difference
HL-60 IC50 35 μM
Reported cell-model response context; concentration differential may affect experimental design.
Multiple cell lines; review model-specific sensitivity.
Cytotoxicity L1210 leukemia cell proliferation

dNTP Depletion and Ara-C Synergy

Trimidox (50 μM, 24 h) reduced intracellular dGTP pools to 24% and dCTP pools to 39% of control levels in HL-60 cells [1]. This dCTP depletion relieves negative feedback on deoxycytidine kinase, increasing Ara-CTP formation 2.5-fold and enhancing Ara-C cytotoxicity synergistically [2]. Sequential treatment of HT-29 colon tumor cells with Trimidox (20 μM, 24 h) followed by Ara-C (2 μM, 2 h) reduced colony formation to 71% of additive values, confirming synergy [3].

dNTP Depletion & Ara-C Synergy
Reported
dGTP 24%, dCTP 39% of control
Ara-CTP formation ↑2.5×
Supports combination study design with antimetabolites via dCTP pool reduction.
HL-60 cells, 50 μM Trimidox, 24h; synergy confirmed in HT-29 colony assay.
dNTP depletion Ara-C synergy combination chemotherapy

Radical Scavenging vs. Didox

In a direct comparative DPPH radical scavenging assay, Trimidox exhibited an IC50 of 8.8 μM, which is approximately 13.4-fold more potent than its close structural analog Didox (IC50 117.5 μM) and 4.8-fold more potent than gallic acid (IC50 41.8 μM) [1]. This enhanced radical scavenging capacity correlates with Trimidox's ability to attenuate H2O2- and UV-induced oxidative stress in U937 lymphoma cells.

Radical Scavenging vs. Didox
Head-to-head
Trimidox IC50 8.8 μM
13.4× lower vs Didox (117.5 μM); 4.8× vs gallic acid (41.8 μM)
Radical scavenging assay context; may influence oxidative stress model endpoints.
DPPH reduction assay; confirm in cellular systems.
Antioxidant DPPH radical scavenging oxidative stress

In Vivo Antileukemic Efficacy

In L1210 leukemia-bearing mice, Trimidox administered at 200 mg/kg (q1d × 9) significantly prolonged survival, increasing lifespan by 82% in male mice and 112% in female mice relative to untreated controls [1]. The same study reported no direct head-to-head in vivo survival comparison with hydroxyurea; however, Trimidox's in vivo efficacy is established at this dosing regimen.

In Vivo Survival Extension
Supporting evidence
+82% (male), +112% (female) lifespan
L1210 leukemia model, 200 mg/kg q1d×9
Model-response endpoint context; supports in vivo leukemia model studies.
No head-to-head survival comparison with hydroxyurea; single study.
In vivo efficacy L1210 leukemia survival extension

Hematopoietic Toxicity vs. Hydroxyurea

In a 10-week comparative toxicity study in C57BL/6 mice, high-dose Trimidox (220 mg/kg/day) induced fewer changes in peripheral blood indices (hematocrit, hemoglobin, RBC, WBC) and less reduction in marrow CFU-GM and BFU-E colony formation compared to high-dose hydroxyurea (500 mg/kg/day) [1]. While hydroxyurea produced rapid macrocytic hypochromic anemia and marked myelosuppression, Trimidox demonstrated a more favorable short-term hematopoietic safety profile at equipment enzyme-inhibitory doses.

Hematopoietic Toxicity vs. HU
Head-to-head
Fewer peripheral blood & marrow changes
Trimidox 220 mg/kg vs HU 500 mg/kg, 10-wk mice
Safety-related endpoint monitoring context; toxicity profile may differ for chronic dosing.
C57BL/6 study; equipment enzyme-inhibitory doses compared.
Hematopoietic toxicity myelosuppression preclinical safety

Trimidox Application Scenarios


High-Potency RNR Inhibition in Leukemia Models

Researchers studying ribonucleotide reductase inhibition in L1210 murine leukemia or HL-60 human promyelocytic leukemia models should select Trimidox over hydroxyurea when high potency at low micromolar concentrations is required. Trimidox achieves 50% enzyme inhibition at 5 μM in L1210 extracts (vs. 500 μM for hydroxyurea) [1], enabling effective RNR blockade without the confounding effects of high compound concentrations.

Combination Therapy with Antimetabolites

Trimidox is uniquely suited for combination therapy experiments where dCTP/dGTP depletion enhances antimetabolite activity. Its ability to reduce dCTP pools to 39% of control [2] relieves feedback inhibition on deoxycytidine kinase, increasing Ara-CTP formation 2.5-fold and producing synergistic cytotoxicity [3]. This mechanism is not replicated to the same degree by hydroxyurea, making Trimidox the preferred RNR inhibitor for Ara-C or gemcitabine combination studies in leukemia and solid tumor models.

Combination with Adriamycin and Free Radical Agents

When RNR inhibition must be combined with free radical-generating agents like Adriamycin (doxorubicin), Trimidox's 13.4-fold greater radical scavenging potency over Didox (IC50 8.8 μM vs. 117.5 μM) [4] provides a dual-mechanism advantage: RNR inhibition plus mitigation of oxidative cardiotoxic side effects. This property was specifically demonstrated in L1210 leukemia-bearing mice where Trimidox enhanced Adriamycin's antitumor effects in vivo [5].

Chronic Dosing with Reduced Hematotoxicity

For long-term preclinical studies where myelosuppression is a concern, Trimidox offers a favorable hematopoietic safety profile relative to hydroxyurea. In 10-week murine studies, Trimidox induced significantly fewer abnormalities in peripheral blood indices and marrow progenitor colony formation than hydroxyurea at equipment enzyme-inhibitory doses [6]. This makes Trimidox the preferred RNR inhibitor for chronic dosing experiments, particularly in leukemia, HIV, or combination therapy models where hematopoietic integrity must be maintained.

Application
Selection Property
Validation Focus
RNR inhibition studies in leukemia models
Order-of-magnitude lower enzyme-inhibitory concentration context
RNR activity endpoint in cell-free and cellular assays
Combination studies with antimetabolites (Ara-C/gemcitabine)
dCTP/dGTP depletion profile supporting deoxycytidine kinase activation
Synergy validation in combination cytotoxicity and dNTP pool assays
Oxidative stress modulation with free radical-generating agents
Radical scavenging activity context relative to structural analogs
Co-treatment oxidative stress endpoints and DPPH assay context
Chronic dosing leukemia/HIV models with hematopoietic monitoring
Hematopoietic toxicity endpoint profile
Peripheral blood and marrow progenitor colony assessment

Technical Documentation Hub

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33 linked technical documents
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